Structural Differentiation: 7-Bromo Substituent vs. Non-Halogenated Parent Ketorolac
The target compound is a brominated derivative of ketorolac. The 7-position substitution with bromine (Atomic Mass ~79.9 Da) introduces a distinctive isotopic pattern (1:1 ratio for 79Br and 81Br) in mass spectrometry that is absent in non-halogenated analogs like Ketorolac API (CAS 74103-06-3, MW 255.27 g/mol) . This structural difference directly impacts chromatographic retention; the increased lipophilicity conferred by the bromine atom (XLogP3-AA = 2.6 for the target, versus approximately 1.8 for des-bromo Ketorolac) results in significantly different reversed-phase HPLC retention times, enabling baseline separation and unambiguous identification of this specific process impurity .
| Evidence Dimension | Molecular Weight (MW) and Br Isotopic Signature |
|---|---|
| Target Compound Data | MW = 334.16 g/mol; Characteristic Br 1:1 isotope pattern (79Br/81Br) |
| Comparator Or Baseline | Ketorolac API (CAS 74103-06-3); MW = 255.27 g/mol; No Br isotope pattern |
| Quantified Difference | ΔMW = +78.89 g/mol (79Br substitution); presence vs. absence of diagnostic 1:1 doublet in MS |
| Conditions | Computed by PubChem 2.2; MS analysis by GC/MS or LC/MS |
Why This Matters
This unique mass and isotopic fingerprint allows for definitive identification and quantification of this specific impurity in complex API matrices, preventing false positives that would arise if a non-brominated analog were used as a reference.
- [1] PubChem. (2025). Compound Summaries for CID 15580630 and CID 3826 (Ketorolac). National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties: XLogP3-AA for CID 15580630 and CID 3826. National Library of Medicine. View Source
